3-Cyclobutylcyclobutan-1-one

Description

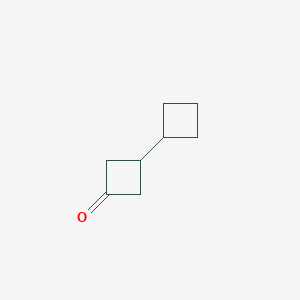

3-Cyclobutylcyclobutan-1-one (CAS: 1784140-22-2) is a bicyclic ketone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . It features two fused cyclobutane rings, with one ketone group at the 1-position and a cyclobutyl substituent at the 3-position. This compound is synthesized for use as a building block in organic chemistry, particularly in strain-driven reactions due to the inherent ring strain of cyclobutane. Its purity is typically ≥95%, as noted in commercial catalogs .

Properties

IUPAC Name |

3-cyclobutylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-4-7(5-8)6-2-1-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJPRYYUTHKRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784140-22-2 | |

| Record name | 3-cyclobutylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylcyclobutan-1-one can be achieved through several methods, including:

[2+2] Cycloaddition Reactions: This method involves the photochemical or thermal cycloaddition of alkenes or enones.

Suzuki-Miyaura Coupling: This method involves the coupling of cyclobutyltrifluoroborates with aryl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, and halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Substituted cyclobutanones

Scientific Research Applications

3-Cyclobutylcyclobutan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutylcyclobutan-1-one involves its interaction with molecular targets through its carbonyl group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with various biomolecules. The pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Receptor Binding: It can interact with receptors, altering their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Physicochemical Properties

The table below summarizes key properties of 3-Cyclobutylcyclobutan-1-one and two structurally related compounds:

| Property | This compound | 1-Benzylcyclobutane-1-carboxylic Acid | 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₈H₁₂O | C₁₂H₁₄O₂ | C₉H₁₆O₃ (estimated) |

| Molecular Weight (g/mol) | 124.18 | 190.24 | ~172 (calculated) |

| CAS Number | 1784140-22-2 | 114672-02-5 | 1899832-83-7 |

| Functional Group | Ketone (C=O) | Carboxylic Acid (COOH) | Carboxylic Acid (COOH) with tert-Butoxy (O-t-Bu) |

| Substituents | Cyclobutyl | Benzyl | tert-Butoxy |

| Purity | 95% | Not specified (R&D grade) | High (premium-grade for advanced research) |

| Primary Applications | Organic synthesis intermediate | Research and Development | Pharmaceuticals, agrochemicals, material science |

Key Observations :

- Functional Groups : The ketone in this compound contrasts with the carboxylic acids in the other compounds, leading to divergent reactivities. Ketones undergo nucleophilic additions (e.g., Grignard reactions), while carboxylic acids participate in esterifications or amide couplings .

- The tert-butoxy group in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid offers steric bulk and lipophilicity, improving metabolic stability in pharmaceuticals .

- Strain and Stability : Both this compound and 1-Benzylcyclobutane-1-carboxylic acid contain strained cyclobutane rings, which may increase reactivity but reduce thermal stability compared to the tert-butoxy analog .

This compound

- Reactivity : The ketone group facilitates reductions to secondary alcohols (e.g., using NaBH₄) and serves as a precursor for cyclobutane-containing polymers .

- Challenges : Ring strain may lead to unintended ring-opening reactions under harsh conditions.

1-Benzylcyclobutane-1-carboxylic Acid

- Use Cases : Employed in peptide mimetics and metal-organic frameworks (MOFs) due to its rigid, aromatic-bridged structure .

- Safety Profile: Classified as non-hazardous, making it suitable for laboratory handling without specialized protocols .

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

- Versatility : The tert-butoxy group acts as a protective moiety for carboxylic acids, enabling controlled deprotection in multi-step syntheses. Its applications span drug candidates (e.g., protease inhibitors) and agrochemicals .

- Commercial Availability : Offered with technical support for custom synthesis, reflecting its niche but high-value role in R&D .

Comparative Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Low molecular weight, versatile ketone chemistry | High ring strain limits stability |

| 1-Benzylcyclobutane-1-carboxylic Acid | Aromatic interactions, non-hazardous | Limited solubility in polar solvents |

| 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid | Enhanced stability, tailored for drug design | High cost due to premium-grade synthesis |

Biological Activity

3-Cyclobutylcyclobutan-1-one is an organic compound characterized by its unique bicyclic structure, which includes cyclobutane rings and a ketone functional group. This compound is gaining attention in medicinal chemistry and materials science due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

Chemical Structure

The systematic name of this compound indicates its structural complexity, featuring interconnected cyclobutane rings with a carbonyl group (C=O). This bicyclic compound can be classified under ketones due to the presence of the carbonyl functional group.

Synthesis Methods

The synthesis of this compound typically involves several steps starting from simpler cyclobutane derivatives. Common methods include:

- Cyclization Reactions: Utilizing transition metals as catalysts to facilitate cyclization.

- Oxidation Reactions: Employing specific conditions to ensure optimal yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antitumor, and antioxidant effects. Below is a summary of key findings related to its biological activity:

Case Study 1: Antitumor Activity

A study examined the effects of this compound on various cancer cell lines, including HepG2 (liver cancer), LU-1 (lung cancer), and HeLa (cervical cancer) cells. The results demonstrated significant cytotoxic activity, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth, indicating its potential application in developing new antibiotics.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanisms: The compound may induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells.

- Antimicrobial Mechanisms: It disrupts bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity.

- Antioxidant Mechanisms: The compound acts as a free radical scavenger, protecting cells from oxidative damage.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies: To elucidate detailed molecular pathways involved in its biological actions.

- Structural Modifications: To enhance potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.